molecular formula C22H24N4O B2410206 N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide CAS No. 946384-28-7

N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B2410206
CAS No.: 946384-28-7
M. Wt: 360.461
InChI Key: QYYJBYZAFSYIOY-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a quinoxaline ring, a piperidine ring, and a dimethylphenyl group

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-15-7-8-18(16(2)13-15)25-22(27)17-9-11-26(12-10-17)21-14-23-19-5-3-4-6-20(19)24-21/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYJBYZAFSYIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline ring. This can be achieved through the condensation of o-phenylenediamine with a diketone. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the dimethylphenyl group via a Friedel-Crafts acylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to act on the central nervous system by modulating neurotransmitter receptors and ion channels. This modulation can lead to changes in neuronal activity, which may be beneficial in treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Amitraz: A compound with a similar structure that is used as an insecticide and acaricide.

    N-(2,4-dimethylphenyl)formamide: Another related compound with applications in organic synthesis.

Uniqueness

N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is unique due to its combination of a quinoxaline ring and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a synthetic compound characterized by its unique structural features, which include a piperidine ring and a quinoxaline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C22H24N4O
  • Molecular Weight : 360.46 g/mol
  • LogP : 4.4598 (indicating lipophilicity)
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 1

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. It may modulate the activity of kinases associated with cancer progression and neurological disorders.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example, derivatives have shown significant inhibition of cancer cell proliferation in vitro:

CompoundCell LineIC50 (μM)Mechanism
Compound AHepG2 (liver cancer)11.3VEGFR-2 inhibition
Compound BK562 (leukemia)4.5ERK-2 and Abl-1 inhibition

These findings suggest that the compound may act through multitarget mechanisms, enhancing its therapeutic potential against various cancers .

Neurological Effects

In addition to its anticancer properties, the compound may influence neurotransmitter systems, indicating potential applications in treating neurological disorders. Similar compounds have been investigated for their neuropharmacological effects, suggesting that this compound could modulate pathways related to neurotransmission .

Study 1: In Vitro Evaluation of Anticancer Activity

A study conducted on a series of quinoxaline derivatives, including this compound, demonstrated significant cytotoxic effects against human liver cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction.

Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological potential of similar compounds. The results indicated that these compounds could enhance neurotransmitter release and exhibit neuroprotective effects in models of neurodegeneration.

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